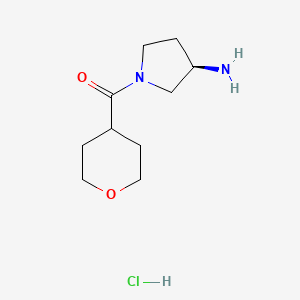

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Description

This compound (CAS: 1286207-41-7) is a hydrochloride salt featuring a pyrrolidine ring substituted with an amino group at the 3-position and a tetrahydropyran-4-yl methanone moiety. The R-configuration at the pyrrolidine stereocenter is critical for its stereochemical specificity, which often influences binding affinity and metabolic stability in pharmaceutical contexts . It is listed with 95% purity and is commercially available, indicating its relevance in synthetic chemistry and drug discovery .

The pyrrolidine ring contributes to conformational rigidity, while the tetrahydropyran (THP) group introduces an oxygen-containing heterocycle that may enhance solubility or modulate lipophilicity. The hydrochloride salt form improves crystallinity and stability, making it suitable for formulation studies.

Properties

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNJYMNFGVLTFB-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable diol or alcohol with an aldehyde or ketone in the presence of an acid catalyst.

Coupling of the Two Rings: The final step involves the coupling of the pyrrolidine and tetrahydropyran rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has potential applications as a pharmaceutical intermediate. Its unique structure and reactivity make it a promising candidate for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes, including the synthesis of high-performance materials and the development of new chemical technologies.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Similarity Analysis

The table below compares the target compound with structurally related analogs from diverse sources:

| Compound Name | CAS Number | Key Substituents | Similarity Score | Notable Properties |

|---|---|---|---|---|

| (R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride | 1286207-41-7 | 3-Aminopyrrolidine, THP-methanone, HCl salt | Reference (1.00) | 95% purity, stereospecific R-configuration |

| (3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride | 1446001-76-8 | 3-Hydroxypyrrolidine, piperidine-methanone, HCl | 0.84 | Lower solubility due to hydroxyl group |

| (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 1354691-47-6 | 3-Hydroxypyrrolidine, THP-methanone, S-enantiomer | 1.00 (structural) | Stereochemical inversion impacts activity |

| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | - | 3-Aminopyrrolidine, cyclopropyl-methanone, HCl | 0.90 (estimated) | Increased rigidity from cyclopropyl |

| AB-005 (1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-ylmethanone) | - | Piperidinylmethyl-indole, cyclopropyl-methanone | 0.70 (estimated) | Cannabinoid receptor ligand |

Detailed Comparative Analysis

Functional Group Modifications

- Amino vs. Hydroxyl-containing analogs may exhibit lower metabolic stability due to susceptibility to oxidation .

- THP vs. Piperidine/Other Rings : Substituting the THP group with a piperidine ring (CAS 1446001-76-8) removes the oxygen atom, increasing lipophilicity and possibly altering pharmacokinetics. Piperidine analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Stereochemical Considerations

The S -enantiomer of the THP-hydroxypyrrolidine analog (CAS 1354691-47-6) demonstrates how stereochemistry affects biological activity. For example, enantiomers may bind differentially to chiral receptors, leading to divergent efficacy or toxicity profiles .

Impact of Substituents on Physicochemical Properties

- Cyclopropyl vs. THP: The cyclopropyl analog (mentioned in ) introduces a rigid, non-polar moiety, which could enhance membrane permeability but reduce aqueous solubility compared to the THP-containing target compound .

- Indole-Based Analogs: Compounds like AB-005 () incorporate bulkier aromatic systems, favoring interactions with hydrophobic binding pockets (e.g., cannabinoid receptors). However, such structures may suffer from synthetic complexity and lower yields .

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride, a compound with the molecular formula CHClNO, has garnered attention due to its complex structure and potential biological activities. The compound features a pyrrolidine ring and a tetrahydropyran moiety, which contribute to its unique reactivity and interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Structural Overview

The structural complexity of this compound is crucial for its biological activity. The presence of both the pyrrolidine and tetrahydropyran rings allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 220.73 g/mol |

| IUPAC Name | (3R)-3-Aminopyrrolidin-1-ylmethanone hydrochloride |

| CAS Number | 1286208-96-5 |

The mechanism by which this compound exerts its effects involves interactions with specific enzymes or receptors. Research indicates that it may modulate pathways related to neurotransmission, inflammation, and cellular signaling.

Pharmacological Properties

Studies have shown that this compound exhibits various pharmacological properties:

- Neuroactivity : It has been investigated for its potential neuroactive properties, particularly in relation to cognitive functions and neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, providing a basis for research into anti-inflammatory therapies.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives similar to this compound. The results indicated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Study 2: Antimicrobial Activity

Research published in Pharmaceutical Biology assessed the antimicrobial properties of related compounds. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating that this compound could be a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes, including amide bond formation between pyrrolidine and tetrahydropyran derivatives. Optimization of synthetic routes has been crucial for enhancing yield and purity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | CHNO | Stereoisomeric variant | Potentially different activity profile |

| 3-Hydroxypyrrolidin-(tetrahydro-pyran)-4-one | CHNO₃ | Hydroxyl group enhances hydrophilicity | Antimicrobial activity |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound comprises a chiral (R)-configured 3-aminopyrrolidine ring linked to a tetrahydro-2H-pyran-4-yl group via a methanone bridge. The pyrrolidine amine enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while the tetrahydro-2H-pyran (THP) moiety enhances solubility and metabolic stability by reducing lipophilicity. The hydrochloride salt improves aqueous solubility, critical for in vitro assays .

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

- Step 1 : Enantioselective synthesis of the pyrrolidine core via asymmetric hydrogenation or enzymatic resolution .

- Step 2 : Coupling the THP-methanone group using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or Grignard addition .

- Step 3 : Salt formation by treating the free base with HCl in ethanol/water.

- Quality Control : Chiral HPLC (e.g., Chiralpak IC column) ensures ≥98% enantiomeric excess .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Nitrile gloves, respiratory masks (N95), and safety goggles .

- Ventilation : Use fume hoods for synthesis and purification to avoid aerosol inhalation .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Store at 2–8°C under argon to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported under divergent reaction conditions?

Apply Design of Experiments (DoE) to optimize variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 0°C vs 25°C | Lower temps reduce epimerization but slow kinetics |

| Solvent | DMF vs THF | Polar solvents improve coupling but increase by-products |

| Catalyst Loading | 1–5 mol% Pd | Higher loading accelerates reactions but raises costs |

| Use ANOVA to identify critical factors and in situ FTIR for real-time monitoring . |

Q. Which advanced analytical techniques validate stereochemical integrity and salt stoichiometry?

- X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding networks in the crystal lattice .

- Dynamic NMR : Detects rotameric equilibria or epimerization via variable-temperature studies (e.g., -50°C to 50°C) .

- Ion Chromatography : Verifies 1:1 HCl stoichiometry with conductivity detection (theoretical Cl⁻: 12.1%) .

Q. How can computational modeling predict pharmacological targets and ADMET properties?

- QSAR Models : Train on pyrrolidine/THP analogs to predict binding to GPCRs or kinases .

- Molecular Docking : Simulate interactions with dopamine D3 receptors (AutoDock Vina) using PDB structures .

- ADMET Predictions : Estimate LogP (2.1–2.5), CYP450 inhibition, and hERG liability with software like ADMET Predictor™ . Validate with in vitro assays (e.g., Caco-2 permeability) .

Q. How is batch-to-batch variability in enantiomeric excess (ee) addressed during scale-up?

Implement Quality by Design (QbD) :

- Critical Quality Attributes (CQAs) : ee ≥98%, residual solvents <0.1% (ICH guidelines).

- Critical Process Parameters (CPPs) : Catalyst age, mixing efficiency in hydrogenation .

- Process Analytical Technology (PAT) : Online polarimetry or Raman spectroscopy monitors ee in real-time . Statistical process control (SPC) charts track deviations, with root-cause analysis for corrective actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.